1H-Benzimidazole-2-butanamine

Descripción general

Descripción

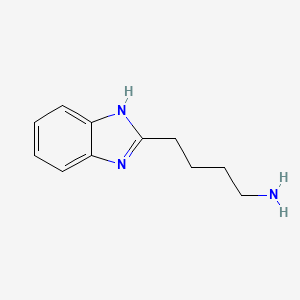

1H-Benzimidazole-2-butanamine is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a butanamine side chain. Benzimidazole itself is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, which is known for its wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Métodos De Preparación

The synthesis of 1H-Benzimidazole-2-butanamine can be achieved through several synthetic routesThe reaction conditions typically include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the formation of the benzimidazole ring .

Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods may also incorporate the use of heterogeneous catalysts to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

1H-Benzimidazole-2-butanamine undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1H-Benzimidazole-2-butanamine exhibits a range of pharmacological activities, making it a candidate for therapeutic applications.

1. Antihypertensive and Cardiovascular Effects

The compound has been identified as an effective agent for the prophylaxis and treatment of circulatory diseases, including hypertension and cardiac disorders. It acts as an angiotensin II receptor antagonist, which can help lower blood pressure and improve cardiovascular health. Studies indicate that it can be beneficial in treating conditions such as cardiac hypertrophy, heart failure, and nephritis .

2. Anticancer Activity

Recent research has highlighted the antiproliferative effects of this compound derivatives against cancer cell lines. For instance, a study found that certain derivatives exhibited significant inhibition against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective antiproliferative activity. The presence of alkyl substituents at specific positions on the benzimidazole ring enhanced this activity .

3. Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. It showed significant inhibition against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent. Additionally, moderate antifungal activity was recorded against Candida albicans and Aspergillus niger .

4. Anti-inflammatory Effects

Research suggests that this compound may also serve as an anti-inflammatory agent, potentially useful in treating inflammatory diseases such as rheumatoid arthritis and asthma. Its mechanism involves inhibiting pathways associated with inflammation .

Agricultural Applications

1. Plant Growth Regulation

Benzimidazole derivatives have been explored for their role in enhancing plant growth and resistance to pathogens. The application of these compounds can lead to improved crop yields and better disease management in agricultural practices.

Industrial Applications

1. Chemical Synthesis

The structural properties of this compound make it a valuable intermediate in organic synthesis. It can be used to develop other chemical compounds with desired biological activities.

Data Summary

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in 2023, researchers synthesized various N-alkylated derivatives of this compound and evaluated their anticancer properties against different cell lines. Compound 2g exhibited the most potent activity with an IC50 value of 16.38 μM against MDA-MB-231 cells, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized benzimidazole derivatives, revealing that certain compounds displayed significant antibacterial activity with MIC values lower than those of standard antibiotics like amikacin. This underscores the potential of these compounds in addressing antibiotic resistance issues in clinical settings .

Mecanismo De Acción

The mechanism of action of 1H-Benzimidazole-2-butanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .

Comparación Con Compuestos Similares

1H-Benzimidazole-2-butanamine can be compared with other similar compounds, such as:

2-Substituted Benzimidazoles: These compounds have different substituents at the 2-position of the benzimidazole ring and exhibit varying biological activities.

Imidazole Derivatives: Imidazole-based compounds share a similar core structure but differ in their substituents and applications.

Triazole Derivatives: Triazoles are another class of heterocyclic compounds with a similar nitrogen-containing ring structure, used in various medicinal and industrial applications.

The uniqueness of this compound lies in its specific structure, which combines the benzimidazole ring with a butanamine side chain, providing distinct chemical and biological properties.

Actividad Biológica

1H-Benzimidazole-2-butanamine is a derivative of the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound features a butanamine side chain at the 2-position of the benzimidazole ring. This structural modification enhances its chemical properties and biological activity, making it a candidate for developing new drugs targeting various diseases, particularly cancer. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antiviral , antimicrobial , and antitumor activities .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study found that certain derivatives displayed strong activity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth . The mechanisms underlying this activity include:

- Cell Cycle Arrest : Compounds induce cell cycle arrest at different phases (S, G0/G1, or G2/M), leading to aberrant DNA replication and apoptosis.

- Apoptosis Induction : The compounds may disrupt mitochondrial membrane potential, resulting in the release of pro-apoptotic factors like cytochrome c into the cytosol .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have shown that it effectively inhibits various Gram-positive bacteria with minimal inhibitory concentration (MIC) values ranging from 64 to 512 μg/mL. Notably, compounds with specific alkyl substitutions exhibited enhanced antibacterial activity compared to controls . The compound's mechanism includes:

- Inhibition of Bacterial Growth : The structural modifications enhance lipophilicity, improving membrane penetration and bacterial inhibition.

- Targeting Enzymatic Pathways : The compound binds to active sites of bacterial enzymes, disrupting essential metabolic processes.

Structure-Activity Relationship (SAR)

The unique butanamine side chain significantly influences the pharmacokinetic properties and interaction profiles of this compound compared to other benzimidazoles. Research has shown that varying the alkyl chain length and substituents on the benzimidazole nucleus can lead to distinct biological activities .

| Compound Type | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1H-Benzimidazole | Basic structure | Antimicrobial, Antiviral | Fundamental structure |

| N-butyl-1H-benzimidazole | Alkylated variant | Enhanced lipophilicity | Increased solubility |

| 2-(substituted phenyl)-1H-benzimidazole | Substituted variant | Antiproliferative | Enhanced activity through substitution |

Case Studies and Research Findings

Several studies have documented the biological activity of 1H-benzimidazole derivatives:

- Antiproliferative Studies : A series of N-alkylated benzimidazoles were synthesized and tested for antiproliferative activity. Compound 2g showed remarkable inhibition against multiple cancer cell lines with an IC50 value as low as 16.38 μM .

- Antimicrobial Efficacy : In a comparative study against various bacterial strains, derivatives exhibited MIC values lower than traditional antibiotics like amikacin, suggesting potential for clinical application in treating resistant infections .

- Mechanistic Insights : Molecular docking studies revealed that certain derivatives interact with dihydrofolate reductase, a key enzyme in nucleotide synthesis, indicating a potential pathway for anticancer action .

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIQENBZTGDRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389804 | |

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39650-64-1 | |

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.